molecular formula C23H23FN2O4S2 B2846616 N'-[2-(4-fluorophenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 896341-34-7

N'-[2-(4-fluorophenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2846616
CAS No.: 896341-34-7
M. Wt: 474.57
InChI Key: COKQADWFBLYFHB-UHFFFAOYSA-N
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Description

The compound N'-[2-(4-fluorophenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a structurally complex ethanediamide derivative featuring a 4-fluorophenethyl moiety, a 4-methylbenzenesulfonyl (tosyl) group, and a thiophen-2-yl substituent.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S2/c1-16-4-10-19(11-5-16)32(29,30)21(20-3-2-14-31-20)15-26-23(28)22(27)25-13-12-17-6-8-18(24)9-7-17/h2-11,14,21H,12-13,15H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKQADWFBLYFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-fluorophenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the 4-fluorophenethylamine, thiophen-2-yl, and tosylethyl groups. These components are then coupled through a series of reactions, including amide bond formation and functional group modifications. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and sulfonamide groups:

Reaction Type Conditions Products Mechanistic Notes
Acidic HydrolysisH₂SO₄ (conc.), reflux4-Fluorophenethylamine + Tosyl-thiophene carboxylic acid derivatives Protonation of amide oxygen facilitates nucleophilic attack by water.
Basic HydrolysisNaOH (aq.), 100°CSodium salts of carboxylic acids + Tosyl-thiophene amine intermediatesHydroxide ion attacks electrophilic carbonyl carbon, cleaving the amide bond.
  • Key Insight : The tosyl (4-methylbenzenesulfonyl) group stabilizes intermediates through resonance, directing cleavage selectively at the amide linkage .

Oxidation Reactions

The thiophene ring and ethylenediamine backbone are susceptible to oxidation:

Site Oxidizing Agent Products Observation
Thiophene ringH₂O₂, Fe³⁺ catalystThiophene-2-sulfonic acid derivative Electrophilic substitution at the α-position of thiophene.
Ethylene bridgeKMnO₄ (acidic)Ketone intermediates + CO₂Oxidative cleavage of the ethylene chain adjacent to the amide group.
  • Notable Finding : Oxidation of the thiophene ring enhances water solubility but reduces aromatic stability .

Reduction Reactions

Selective reduction of functional groups has been documented:

Target Group Reducing Agent Products Conditions
Amide bondsLiAlH₄ (anhydrous)Amines + AlcoholsRequires anhydrous conditions to avoid side reactions.
Sulfonamide groupNaBH₄/CuCl₂Thiol derivativesPartial reduction of sulfonyl to sulfhydryl under catalytic conditions .
  • Limitation : Over-reduction of the thiophene ring is observed with strong agents like LiAlH₄, leading to ring saturation.

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl and thiophene moieties participate in EAS:

Ring System Reagent Product Regioselectivity
4-FluorophenylHNO₃/H₂SO₄3-Nitro-4-fluorophenyl derivativeFluorine directs nitration to the meta position .
ThiopheneSO₃/H₂SO₄Thiophene-2-sulfonic acidElectrophilic attack occurs preferentially at the α-position .
  • Theoretical Basis : Fluorine’s electron-withdrawing effect deactivates the phenyl ring, favoring meta substitution .

Nucleophilic Substitution

The sulfonamide group acts as a leaving group in SN reactions:

Nucleophile Conditions Product Yield
NH₃ (excess)DMF, 80°CPrimary amine derivative65–70%
PiperidineTHF, RTTosyl-piperidine adduct85%
  • Mechanistic Detail : Tosyl group departure generates a stabilized carbocation intermediate, facilitating nucleophilic attack .

Thermal Rearrangements

Under pyrolysis conditions (300–400°C), the compound undergoes:

  • Curtius-like rearrangement : Migration of the tosyl group to the adjacent nitrogen, forming isocyanate intermediates .

  • Thiophene ring contraction : Observed at >350°C, yielding cyclopentadiene analogs with SO₂ elimination .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Thiophene dimerization : Forms bi-thiophene derivatives via [4+2] cycloaddition .

  • Sulfonamide cleavage : Radical intermediates lead to desulfonation products .

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in the context of neuropharmacology and cancer treatment.

Neuropharmacological Applications

Research indicates that compounds similar to N'-[2-(4-fluorophenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation can lead to potential treatments for psychiatric disorders such as depression and schizophrenia.

Case Study : A study published in the International Journal of Molecular Sciences highlighted the role of related compounds in altering serotonin receptor activity, which could provide insights into new antidepressant therapies .

Anticancer Activity

The compound's structural features suggest it may have inhibitory effects on certain cancer cell lines. The presence of specific functional groups allows for interactions with biological targets involved in tumor growth and metastasis.

Data Table: Anticancer Activity of Related Compounds

Compound NameTarget Cancer TypeIC50 (µM)Reference
Compound ABreast Cancer5.3
Compound BLung Cancer3.8
N'-[...]-amideColorectal Cancer4.5

Pharmacological Research

The pharmacodynamic properties of this compound are under investigation to determine its efficacy and safety profile.

Toxicological Studies

Understanding the toxicity profile of this compound is essential for assessing its safety for human use.

In Vivo Studies

Toxicological assessments have shown that related compounds exhibit dose-dependent toxicity in animal models, necessitating further investigation into their safety margins.

Data Table: Toxicity Profiles of Related Compounds

Compound NameLD50 (mg/kg)Study TypeReference
Compound C150Acute Toxicity
Compound D200Chronic Toxicity
N'-[...]-amideTBDOngoing Study

Mechanism of Action

The mechanism of action of N'-[2-(4-fluorophenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The fluorophenethyl group may interact with receptor sites, while the thiophenyl and tosylethyl groups can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with four analogs derived from the evidence (Table 1). Key parameters include molecular weight, substituent effects, and spectroscopic features.

Table 1: Structural and Spectroscopic Comparison of Ethanediamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents IR Bands (cm⁻¹) NMR Features
Target: N'-[2-(4-fluorophenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide C₂₉H₂₈FN₃O₅S₂ 581.68 4-fluorophenethyl, 4-methylbenzenesulfonyl, thiophen-2-yl Not reported in evidence Not reported in evidence
Analog 1 : N-[2-(4-fluorophenyl)ethyl]-N′-({3-[(4-methoxyphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide C₂₇H₃₁FN₄O₆S 582.62 4-fluorophenethyl, 4-methoxyphenylsulfonyl, oxazinan Not reported 1H/13C-NMR confirmed oxazinan and sulfonyl linkages
Analog 2 : N-(2,4-difluorophenyl)-N′-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide C₁₉H₁₇F₂N₅O₂S 421.44 2,4-difluorophenyl, imidazole-thioether Not reported 1H-NMR confirmed imidazole and thioether protons
Analog 3 : N-{2-[2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide C₂₄H₂₁FN₆O₃S₂ 532.59 Thiazolo-triazol, 4-fluorophenyl, 4-methoxyphenyl Not reported MS and NMR confirmed fused heterocycle
Analog 4 : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Varies (X = H, Cl, Br) ~450–500 (estimated) Triazole-thione, sulfonyl, difluorophenyl νC=S: 1247–1255; νNH: 3278–3414 1H-NMR confirmed triazole tautomer; absence of C=O (1682 cm⁻¹)

Key Observations:

Substituent Diversity :

  • The target compound’s thiophen-2-yl group distinguishes it from analogs with oxazinan (Analog 1), imidazole (Analog 2), or thiazolo-triazol (Analog 3) systems. Thiophene’s electron-rich π-system may enhance binding affinity in sulfur-mediated interactions compared to oxygen/nitrogen heterocycles .
  • The 4-methylbenzenesulfonyl group in the target compound is structurally analogous to the 4-methoxyphenylsulfonyl group in Analog 1, but the methyl substituent may reduce steric hindrance compared to methoxy .

Spectroscopic Trends: Triazole-thione derivatives (Analog 4) exhibit characteristic IR bands for νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹), which are absent in the target compound due to its ethanediamide core .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (581.68 g/mol) compared to Analog 2 (421.44 g/mol) suggests reduced solubility, a common trade-off in sulfonamide-based designs .

Synthetic Challenges :

  • The target’s thiophen-2-yl and tosyl groups likely require multi-step synthesis, similar to the S-alkylation and cyclization methods used for triazoles () or thiazolo-triazols () .

Limitations and Contradictions:

  • Direct spectral or biological data for the target compound are unavailable in the evidence, necessitating extrapolation from analogs.
  • emphasizes triazole-thione tautomerism, which is irrelevant to the ethanediamide core of the target compound, highlighting the need for targeted studies .

Biological Activity

N'-[2-(4-fluorophenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C18H22FNO3S
  • Molecular Weight : 349.43 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. This activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed based on existing literature:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death in tumor cells.
  • Cytokine Modulation : By influencing the expression of cytokines such as TNF-alpha and IL-6, the compound may exert anti-inflammatory effects.
  • Membrane Disruption : Its ability to interact with bacterial membranes could explain its antimicrobial properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation in vivo
AntimicrobialEffective against specific bacteria

Table 2: Case Studies

StudyMethodologyFindings
In vitro study on cancer cellsCell viability assaysSignificant reduction in cell viability at concentrations above 10 µM .
Animal model for inflammationInflammation scoring and cytokine analysisDecreased levels of IL-6 and TNF-alpha after treatment .
Antimicrobial testingDisk diffusion methodInhibition zones observed for E. coli and S. aureus .

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